molecular formula C6H8N4S B13929618 N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine

N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13929618
M. Wt: 168.22 g/mol
InChI Key: VRUHBBHKEITNRU-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrrole ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-pyrrole with thiadiazole derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or thiadiazole rings.

Scientific Research Applications

N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or sensors.

Mechanism of Action

The mechanism by which N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dihydro-2H-pyrrol-5-yl)glycine: Another pyrrole derivative with different functional groups.

    3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine: A compound with a pyridine ring instead of a thiadiazole ring.

Uniqueness

N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrrole and thiadiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H8N4S

Molecular Weight

168.22 g/mol

IUPAC Name

N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H8N4S/c1-2-5(7-3-1)9-6-10-8-4-11-6/h4H,1-3H2,(H,7,9,10)

InChI Key

VRUHBBHKEITNRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NC2=NN=CS2

Origin of Product

United States

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